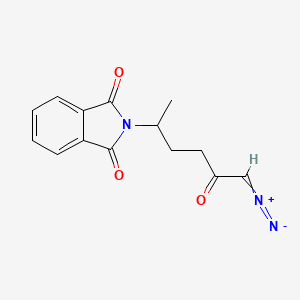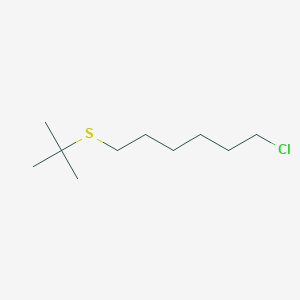
1-(Tert-butylsulfanyl)-6-chlorohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butylsulfanyl)-6-chlorohexane is an organic compound characterized by the presence of a tert-butylsulfanyl group and a chloro group attached to a hexane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butylsulfanyl)-6-chlorohexane typically involves the reaction of 6-chlorohexanol with tert-butylthiol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures a consistent supply of the compound and allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Tert-butylsulfanyl)-6-chlorohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the chloro group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding hexane derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents such as dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Hexane derivatives.
Substitution: Aminohexane, thiol-hexane derivatives.
Aplicaciones Científicas De Investigación
1-(Tert-butylsulfanyl)-6-chlorohexane finds applications in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of 1-(tert-butylsulfanyl)-6-chlorohexane involves its interaction with specific molecular targets, leading to various biochemical effects. The tert-butylsulfanyl group can undergo oxidation to form reactive intermediates that interact with enzymes and proteins, potentially inhibiting their activity. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modification of molecular structures.
Comparación Con Compuestos Similares
- tert-Butylsulfinyl chloride
- tert-Butylsulfonamide
- tert-Butylsulfanylphthalonitriles
Comparison: 1-(Tert-butylsulfanyl)-6-chlorohexane is unique due to the presence of both a tert-butylsulfanyl group and a chloro group on a hexane chain. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to similar compounds. For example, tert-butylsulfinyl chloride is primarily used as an oxidizing agent, while tert-butylsulfonamide is known for its stability and use in the synthesis of sulfonamides. tert-Butylsulfanylphthalonitriles are mainly used in the synthesis of phthalocyanines, highlighting the diverse applications of tert-butylsulfanyl-containing compounds.
Propiedades
Número CAS |
119549-15-4 |
|---|---|
Fórmula molecular |
C10H21ClS |
Peso molecular |
208.79 g/mol |
Nombre IUPAC |
1-tert-butylsulfanyl-6-chlorohexane |
InChI |
InChI=1S/C10H21ClS/c1-10(2,3)12-9-7-5-4-6-8-11/h4-9H2,1-3H3 |
Clave InChI |
PBMSGIAEUSASCE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene)](/img/structure/B14299683.png)
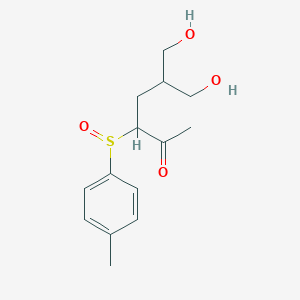


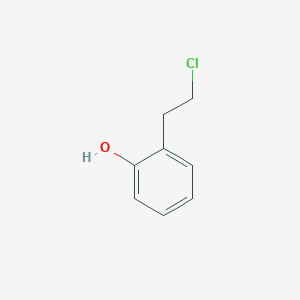
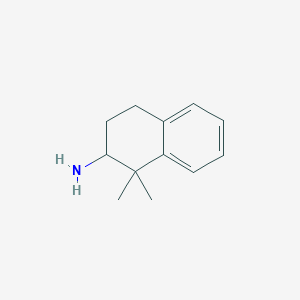
![1-[(4-Acetyl-2-hydroxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14299722.png)
![Dodecahydrospiro[cyclohexane-1,9'-fluorene]](/img/structure/B14299730.png)
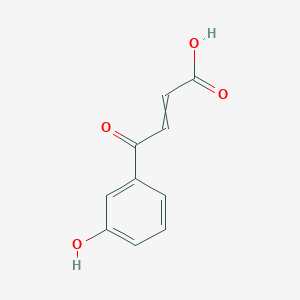
![3-[Bis(2-methylpropyl)amino]propanenitrile](/img/structure/B14299750.png)
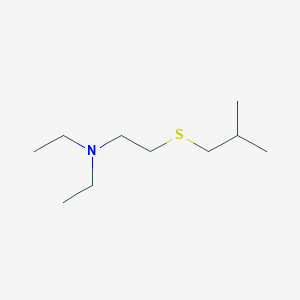

![5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid](/img/structure/B14299772.png)
